Comprehensive Technical Guide on 2,4-Dimethylfuro[3,2-c]quinoline: Synthesis, Physicochemical Properties, and Pharmacological Applications
Comprehensive Technical Guide on 2,4-Dimethylfuro[3,2-c]quinoline: Synthesis, Physicochemical Properties, and Pharmacological Applications
Executive Summary
The furo[3,2-c]quinoline scaffold represents a highly privileged, planar tricyclic structure in modern medicinal chemistry. Recognized for its broad-spectrum biological activities—ranging from potent antileukemia and antimalarial properties to targeted kinase inhibition—this core structure is a cornerstone in the development of novel therapeutics[1]. Specifically, the 2,4-dimethylfuro[3,2-c]quinoline derivative (CAS: 333769-47-4) offers unique steric and electronic dynamics. The strategic placement of methyl groups at the C2 and C4 positions fundamentally alters the molecule's lipophilicity and target-binding specificity, making it an exceptional candidate for advanced structure-activity relationship (SAR) optimization[2],[3].
This whitepaper provides an authoritative, in-depth analysis of 2,4-dimethylfuro[3,2-c]quinoline, detailing its physicochemical profile, self-validating synthetic methodologies, and mechanistic roles in biological systems.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 2,4-dimethylfuro[3,2-c]quinoline is critical for predicting its pharmacokinetic behavior, including membrane permeability and target-site accumulation. The absence of hydrogen bond donors coupled with a highly conjugated lipophilic core makes this compound highly cell-permeable[2].
Table 1: Quantitative Chemical Properties of 2,4-Dimethylfuro[3,2-c]quinoline
| Property | Value |
| CAS Number | 333769-47-4[2] |
| Molecular Formula | C13H11NO[2] |
| Molecular Weight | 197.237 g/mol [2] |
| Exact Mass | 197.084 Da[2] |
| Hydrogen Bond Donors | 0[2] |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Oxygen)[2] |
| Topological Polar Surface Area (TPSA) | ~26 Ų[4] |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of furo[3,2-c]quinolines requires precise control over ring-closing mechanisms to prevent the formation of unwanted regioisomers. A highly efficient, high-yield approach for synthesizing the 2,4-dimethyl derivative involves the thermal cyclization of an ethyl α-(2-chloro-2-propenyl)-β-arylaminocrotonate intermediate[5].
Synthetic pathway of 2,4-dimethylfuro[3,2-c]quinoline via thermal cyclization.
Protocol 1: Thermal Cyclization Synthesis
This protocol is designed as a self-validating system, ensuring that intermediate conversion is strictly thermally driven without solvent interference.
-
Precursor Preparation: Synthesize the intermediate ethyl α-(2-chloro-2-propenyl)-β-arylaminocrotonate via the condensation of the corresponding substituted arylamine and ethyl acetoacetate derivative.
-
Thermal Activation: Dissolve the crotonate intermediate in mineral oil.
-
Causality for Experimental Choice: Mineral oil is specifically selected over standard polar aprotic solvents (like DMF or DMSO) because it provides a chemically inert, high-boiling (>250 °C), non-polar environment. This strictly drives the intramolecular thermal cyclization and subsequent dehydrohalogenation via purely thermal activation, preventing unwanted solvent-adduct formation or premature hydrolysis of the ester intermediate[5].
-
-
Reaction Monitoring: Heat the mixture to 250 °C for 2–4 hours under an inert argon atmosphere. Monitor the reaction via TLC (Hexane:EtOAc 8:2) until the precursor is fully consumed.
-
Isolation: Cool the mixture to room temperature. Extract the product using a polar organic solvent (e.g., acetonitrile) to partition the newly formed heterocyclic core away from the non-polar mineral oil.
-
Purification: Concentrate the organic layer under reduced pressure and purify via silica gel column chromatography. This method reliably yields 2,4-dimethylfuro[3,2-c]quinoline at approximately 90% yield[5].
Biological Activity & Pharmacological Targets
Furo[3,2-c]quinolines are highly active against a variety of biological targets. They have been identified as potent ATP-competitive inhibitors of the MAPK/ERK pathway (specifically ERK1 and ERK2), which is hyperactivated in approximately 60% of human cancers, including BRAF-mutant melanomas[3]. Furthermore, related pyrano- and furo-quinoline analogues act as powerful anti-inflammatory agents by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[6].
Mechanism of action for furo[3,2-c]quinolines in the MAPK/ERK signaling pathway.
Protocol 2: Self-Validating In Vitro ERK1/2 Kinase Assay
To ensure trustworthiness, this protocol incorporates orthogonal validation to distinguish true target engagement from assay artifacts.
-
Assay Setup: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.
-
Compound Preparation: Serially dilute 2,4-dimethylfuro[3,2-c]quinoline in DMSO (ranging from 10 µM to 0.1 nM).
-
Causality: Serial dilution covering a 5-log range ensures a robust sigmoidal dose-response curve, which is mathematically required for accurate IC50 determination.
-
-
Control Integration (Self-Validation): Include a known ERK inhibitor (e.g., Ulixertinib) as a positive control and 1% DMSO as a vehicle control. This internal validation ensures that any observed inhibition is strictly due to the target compound and not solvent toxicity or baseline assay drift.
-
Incubation & Reading: Incubate the compound with recombinant ERK2, ATP, and a specific substrate (e.g., Myelin Basic Protein) for 30 minutes at 30 °C. Measure the FRET signal.
-
Orthogonal Validation: Parallelly treat BRAF-mutant A375 melanoma cells with the compound and perform a Western blot for downstream p-90RSK[3].
-
Causality: Biochemical assays utilizing recombinant proteins can yield false positives due to compound aggregation or non-specific redox activity. By demonstrating intracellular target engagement via Western blot, we validate that the biochemical IC50 translates to genuine physiological efficacy[3].
-
Structure-Activity Relationship (SAR) Dynamics
The tricyclic furo[3,2-c]quinoline skeleton possesses a planar, highly conjugated system that is structurally primed to intercalate into the hydrophobic ATP-binding pockets of target kinases[1]. The specific addition of methyl groups at the 2 and 4 positions dictates the molecule's pharmacodynamic profile:
-
C4-Methyl Substitution: The methyl group at the C4 position provides critical steric bulk adjacent to the quinoline nitrogen. This restricts the rotational degrees of freedom of interacting amino acid residues within the target protein's binding site, thereby increasing target specificity and reducing off-target toxicity[1].
-
C2-Methyl Substitution: The methyl group on the furan ring increases the overall lipophilicity (LogP) of the molecule. This enhancement is directly correlated with improved cell membrane permeability, a non-negotiable factor for drugs targeting intracellular kinases like ERK1/2[3].
Conclusion
The 2,4-dimethylfuro[3,2-c]quinoline scaffold is a highly versatile and potent chemical entity. Through precise synthetic methodologies—such as mineral oil-mediated thermal cyclization—researchers can access this core with high fidelity[5]. Its ability to act as an ATP-competitive inhibitor in critical oncogenic and inflammatory pathways makes it an invaluable starting point for next-generation drug discovery[3],[6].
References
-
[4] PubChem - NIH. Furo[3,2-c]quinoline | C11H7NO | CID 20607336. Available at:
-
[2] Guidechem. Furo[3,2-c]quinoline, 2,4-dimethyl- 333769-47-4 wiki. Available at:
-
[5] ResearchGate. ChemInform Abstract: Simple and Efficient Access to 3-Ethoxycarbonylpyrroles, Benzofurans, and Naphthofurans. Available at:
-
[1] MDPI. Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. Available at:
-
[3] NIH. Design, synthesis and biological evaluation of fused naphthofuro[3,2-c] quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones derivatives as ERK inhibitors with efficacy in BRAF-mutant melanoma. Available at:
-
[6] ACS Medicinal Chemistry Letters. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Available at:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. Design, synthesis and biological evaluation of fused naphthofuro[3,2-c] quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones derivatives as ERK inhibitors with efficacy in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furo[3,2-c]quinoline | C11H7NO | CID 20607336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
